Cas no 1955540-99-4 (2-(2,2-difluorocyclopropoxy)ethanamine)

2-(2,2-Difluorocyclopropoxy)ethanamine is a fluorinated cyclopropane derivative with a functionalized ethanamine side chain, offering unique reactivity and stability due to its difluorocyclopropane moiety. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The ethanamine group provides a versatile handle for further derivatization, enabling its use in the development of bioactive molecules. Its rigid cyclopropane structure contributes to conformational constraint, which can improve binding affinity in target applications. This compound is particularly useful in medicinal chemistry for the design of enzyme inhibitors or receptor modulators, where fluorination plays a critical role in optimizing pharmacokinetic properties.
2-(2,2-difluorocyclopropoxy)ethanamine structure
1955540-99-4 structure
Product Name:2-(2,2-difluorocyclopropoxy)ethanamine
CAS No:1955540-99-4
MF:
MW:
MDL:MFCD30002696
CID:4631514
PubChem ID:121207600
Update Time:2025-05-19

2-(2,2-difluorocyclopropoxy)ethanamine Chemical and Physical Properties

Names and Identifiers

    • 2-(2,2-difluorocyclopropoxy)ethanamine
    • MDL: MFCD30002696

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2-(2,2-difluorocyclopropoxy)ethanamine Suppliers

Amadis Chemical Company Limited
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(CAS:1955540-99-4)2-(2,2-difluorocyclopropoxy)ethanamine
Order Number:A1076705
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:01
Price ($):590.0
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Additional information on 2-(2,2-difluorocyclopropoxy)ethanamine

Professional Introduction to Compound with CAS No. 1955540-99-4 and Product Name: 2-(2,2-difluorocyclopropoxy)ethanamine

2-(2,2-difluorocyclopropoxy)ethanamine, identified by the CAS number 1955540-99-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a unique structural motif, featuring a cyclopropyl ring substituted with two fluorine atoms and an amine functional group. The presence of fluorine atoms introduces distinct electronic and steric properties, making this molecule a promising candidate for various applications in drug discovery and development.

The structural framework of 2-(2,2-difluorocyclopropoxy)ethanamine consists of an ethyl chain linked to an amine group, with the other end attached to a cyclopropyl ether moiety. The 2,2-difluorocyclopropoxy substituent is particularly noteworthy due to its ability to influence the reactivity and binding affinity of the molecule. Fluorinated heterocycles have been extensively studied for their potential in modulating biological pathways, often leading to enhanced metabolic stability and improved pharmacokinetic profiles in drug candidates.

In recent years, there has been a surge in research focused on the development of fluorinated compounds for medicinal applications. The introduction of fluorine atoms into molecular structures can alter hydrophobicity, electronic distribution, and rotational freedom, all of which are critical factors in determining the biological activity of a compound. 2-(2,2-difluorocyclopropoxy)ethanamine exemplifies this trend, as its unique architecture may confer advantages such as increased lipophilicity or resistance to enzymatic degradation.

One of the most compelling aspects of this compound is its potential utility in the design of novel therapeutic agents. The amine group provides a versatile handle for further functionalization, allowing chemists to tailor the molecule for specific biological targets. For instance, modifications at the nitrogen or oxygen atoms could enhance binding interactions with enzymes or receptors involved in disease pathways. Additionally, the cyclopropyl ring itself is a recognized scaffold in medicinal chemistry, known for its ability to engage with biological macromolecules in unique ways.

Recent advancements in computational chemistry have enabled researchers to predict the biological behavior of compounds like 2-(2,2-difluorocyclopropoxy)ethanamine with greater accuracy. Molecular modeling studies suggest that this molecule may exhibit inhibitory activity against certain enzymes or receptors implicated in conditions such as cancer or inflammatory diseases. The fluorine atoms are predicted to play a crucial role in stabilizing transition states or optimizing binding affinities through dipole interactions.

The synthesis of 2-(2,2-difluorocyclopropoxy)ethanamine presents both challenges and opportunities for synthetic chemists. The incorporation of fluorine into cyclic structures often requires specialized methodologies to achieve high yields and purity. However, recent innovations in fluorination techniques have made it increasingly feasible to construct complex fluorinated molecules like this one. These advancements are not only improving access to novel compounds but also expanding the synthetic toolbox available for drug development.

In conclusion, 2-(2,2-difluorocyclopropoxy)ethanamine (CAS No. 1955540-99-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable asset for researchers seeking to develop innovative therapeutic strategies. As our understanding of fluorinated compounds continues to grow, molecules like this one are expected to play an increasingly important role in addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:1955540-99-4)2-(2,2-difluorocyclopropoxy)ethanamine
A1076705
Purity:99%
Quantity:1g
Price ($):590.0
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